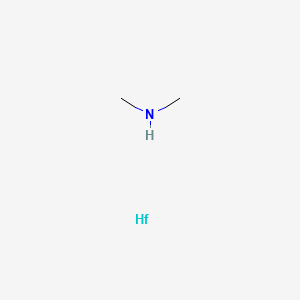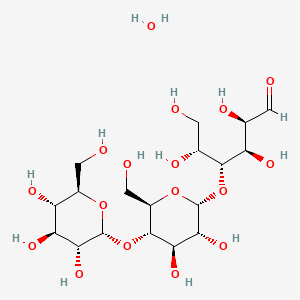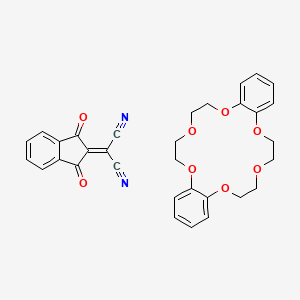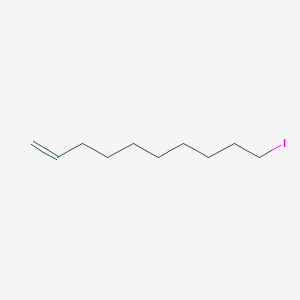
1-Decene, 10-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decene, 10-iodo- is an organic compound with the molecular formula C10H19I. It is an iodinated derivative of 1-decene, which is an alkene with a ten-carbon chain and a double bond at the first carbon atom. The presence of the iodine atom at the tenth carbon makes this compound unique and imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decene, 10-iodo- can be synthesized through the iodination of 1-decene. One common method involves the addition of iodine (I2) to 1-decene in the presence of a catalyst or under UV light. The reaction typically proceeds as follows: [ \text{C10H20} + \text{I2} \rightarrow \text{C10H19I} + \text{HI} ]
Industrial Production Methods: Industrial production of 1-Decene, 10-iodo- may involve continuous flow reactors where 1-decene is reacted with iodine under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and iodine concentration are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Decene, 10-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, 1-Decene, 10-iodo- can undergo elimination to form 1-decene.
Addition Reactions: The double bond in 1-decene can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: 1-Decanol, 1-Decanenitrile.
Elimination: 1-Decene.
Addition: 1,2-Dibromodecane.
Scientific Research Applications
1-Decene, 10-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems where iodinated compounds are used as tracers or probes.
Medicine: Investigated for potential use in radiopharmaceuticals due to the presence of iodine.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Decene, 10-iodo- depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain. In elimination reactions, the iodine atom is removed along with a hydrogen atom, forming a double bond. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
1-Decene: The parent compound without the iodine atom.
1-Decanol: The alcohol derivative of 1-decene.
1-Decanenitrile: The nitrile derivative of 1-decene.
Comparison: 1-Decene, 10-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Compared to 1-decene, it can participate in a wider range of substitution and elimination reactions. The iodine atom also makes it useful in applications requiring radiolabeling or specific chemical reactivity.
Properties
IUPAC Name |
10-iododec-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19I/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAJCIOPUQQBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446550 |
Source


|
| Record name | 1-Decene, 10-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131034-47-4 |
Source


|
| Record name | 1-Decene, 10-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
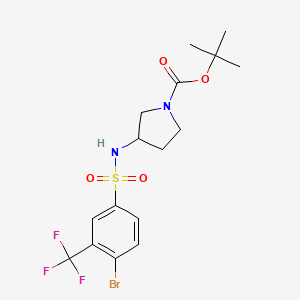
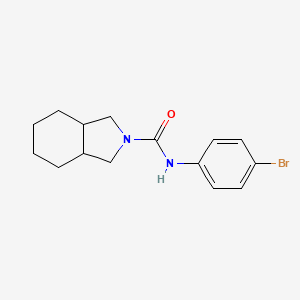
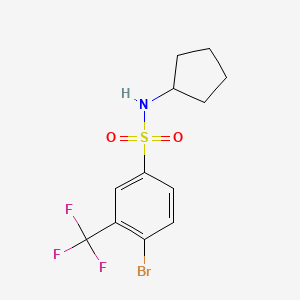

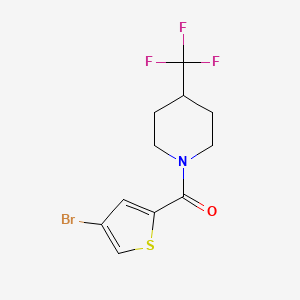
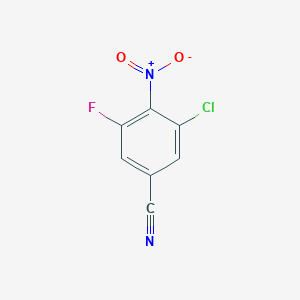
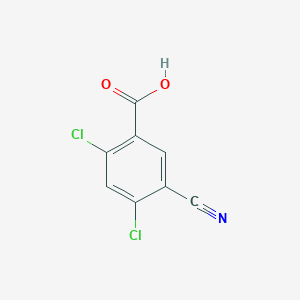
![Imidazo[1,5-a]pyridin-1-amine hydrochloride](/img/structure/B8234714.png)
![4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid](/img/structure/B8234733.png)

![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/structure/B8234765.png)
